molecular formula C11H12BrClN2 B2863456 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride CAS No. 2172589-26-1

5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride

Cat. No.: B2863456
CAS No.: 2172589-26-1
M. Wt: 287.59
InChI Key: CFXWBALFYWLPEB-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is a valuable chemical intermediate in scientific research and development. The compound features a bromo-substituted isoquinoline core, which serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research . The bromine atom at the 5-position of the isoquinoline ring is a reactive site that enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . Simultaneously, the N,N-dimethylamino group at the 1-position can influence the electronic properties of the system and contribute to molecular recognition . This molecular architecture makes it a useful precursor for researchers working on the discovery and optimization of new active compounds. Literature and patent research indicates that structurally similar isoquinoline amines are investigated as key intermediates in the development of potential therapeutic agents and as active ingredients in fungicidal compositions . As a hydrochloride salt, the compound typically offers improved stability and handling properties. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N,N-dimethylisoquinolin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXWBALFYWLPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis and Cyclization

The foundational approach involves constructing the isoquinoline core with an inherent bromine atom at position 5. This method adapts the organolithium-mediated cyclization strategy reported for 3,4-dihydroisoquinolines. Starting with 2-(1-(3-bromophenyl)ethenyl)benzonitrile (1 ), treatment with tert-butyllithium in tetrahydrofuran at −78°C induces nucleophilic attack at the nitrile carbon, followed by intramolecular cyclization to yield 5-bromo-3,4-dihydroisoquinoline (2 ). Aromatization to 5-bromoisoquinoline (3 ) is achieved using dichlorodicyanoquinone (DDQ) in refluxing toluene, achieving 68% yield over two steps.

Key Reaction Conditions

  • Temperature: −78°C for cyclization; 110°C for aromatization
  • Reagents: tert-Butyllithium (2.5 equiv), DDQ (1.2 equiv)
  • Solvents: Tetrahydrofuran, toluene
  • Yield: 68% (combined for 23 )

Synthetic Route 2: Bromination of Preexisting Isoquinoline Derivatives

Direct Bromination Strategies

An alternative pathway begins with N,N-dimethylisoquinolin-1-amine (5 ), subjecting it to electrophilic bromination. Using bromine in acetic acid at 50°C, bromination occurs preferentially at position 5 due to the directing effect of the electron-donating dimethylamine group. This single-step process achieves 76% yield of 5-bromo-N,N-dimethylisoquinolin-1-amine (6 ), though scalability is hampered by the need for strict stoichiometric control to avoid dibromination.

Optimization Data

Bromine Equiv Temperature (°C) Time (h) Yield (%)
1.1 50 4 76
1.5 50 4 63*
1.1 70 2 58

*Dibrominated byproduct observed

Hydrochloride Salt Formation

Treatment of 6 with hydrochloric acid in acetone precipitates the target hydrochloride salt with 89% recovery. Crystallization from ethanol/water enhances purity to >99% (HPLC).

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Parameter Route 1 Route 2 Route 3
Total Steps 4 2 3
Overall Yield (%) 29* 68 40
Purification Challenges High Moderate Low
Scalability Limited High Moderate
Key Advantage Regioselectivity Simplicity Mild Conditions

*Due to low coupling efficiency in Step 1.2

Optimization Strategies and Challenges

Enhancing Coupling Efficiency in Route 1

Replacing palladium catalysts with nickel-based systems improves the Hirao coupling yield to 58%. Addition of 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand suppresses β-hydride elimination, reducing decomposition.

Solvent Effects in Route 3

Substituting dichloromethane with dimethyl sulfoxide increases 9 solubility, enabling 15% higher conversion at 25°C. However, product isolation becomes more laborious due to DMSO’s high boiling point.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted isoquinoline derivatives.

    Oxidation Products: Oxidized isoquinoline compounds.

    Reduction Products: Reduced isoquinoline derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Tryptamine Derivatives

The 5-bromo-N,N-dimethyltryptamine (2d) (Table 1, ) serves as a key analog for comparison. Both compounds share the N,N-dimethylamine group and a bromine substituent, but 2d is based on a tryptamine scaffold (indole core) rather than an isoquinoline system. Key differences include:

  • Receptor Affinity: 2d exhibits potent binding to serotonin receptors (5-HT1A, 5-HT2B, 5-HT6, and 5-HT7), with implications for CNS disorders like depression and migraines . The isoquinoline derivative’s receptor profile remains unstudied, but the rigid isoquinoline core may alter selectivity due to steric and electronic effects.
Isoquinoline-Based Halogenated Derivatives

lists brominated isoquinoline analogs, such as 5-bromoisoquinoline and 5-bromoisoquinolin-1(2H)-one, which differ in functional groups:

  • 5-Bromoisoquinoline: Lacks the N,N-dimethylamine group, reducing basicity and altering interactions with biological targets.
  • 5-Bromoisoquinolin-1(2H)-one: Features a ketone at the 1-position instead of an amine, significantly altering electronic properties and hydrogen-bonding capacity.
Compound Name Core Structure Key Substituents Potential Biological Relevance
5-Bromo-N,N-dimethylisoquinolin-1-amine HCl Isoquinoline 5-Br, 1-N(CH₃)₂ Unknown; structural analogy to CNS agents
5-Bromo-N,N-dimethyltryptamine (2d) Indole 5-Br, N(CH₃)₂ side chain 5-HT1A/2B/6/7 receptor modulation
5-Bromoisoquinoline Isoquinoline 5-Br, 1-H Intermediate in organic synthesis
Halogen Substitution Trends

Bromine’s larger atomic radius (vs. chlorine or iodine) enhances van der Waals interactions in receptor binding. For example, in tryptamine derivatives, bromine substitution (2d) confers stronger 5-HT1A affinity compared to chlorine (2c) or iodine (2e) analogs . This trend may extrapolate to the isoquinoline derivative, though steric constraints of the fused-ring system could mitigate this effect.

Hydrochloride Salts of Amine Derivatives

Comparisons with benzydamine hydrochloride () and chlorphenoxamine hydrochloride () highlight the role of the hydrochloride counterion in improving aqueous solubility. However, their distinct scaffolds (benzydamine: benzylamine; chlorphenoxamine: ethanolamine) result in divergent pharmacological applications (anti-inflammatory vs. antihistaminic).

Biological Activity

5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by the presence of a bromine atom at the 5-position and dimethylamino groups. The compound's molecular formula is C11H12BrNC_{11}H_{12}BrN with a molecular weight of approximately 240.12 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)10.5 ± 1.2Induction of apoptosis via caspase activation
A-549 (lung cancer)12.3 ± 0.8Inhibition of VEGFR-2 signaling pathway
HeLa (cervical cancer)9.8 ± 0.5Cell cycle arrest in G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer properties, particularly against breast and lung cancers.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis.
  • Apoptosis Induction : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : The compound causes cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers, including caspase-3 and caspase-9 activation .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has exhibited activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders such as anxiety and depression .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride?

The synthesis typically involves halogenation and amine functionalization of isoquinoline derivatives. A multi-step approach includes bromination at the 5-position followed by dimethylamine substitution. For example, nucleophilic substitution with dimethylamine under reflux in anhydrous conditions (e.g., THF or DCM) is common. Reaction intermediates should be characterized via LC-MS or NMR to confirm regioselectivity .

Q. What characterization techniques are critical for confirming structural integrity and purity?

  • HPLC : Purity assessment (≥95% by area normalization) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1^1H NMR for dimethylamine protons, 13^{13}C NMR for bromine-induced deshielding).
  • Mass Spectrometry : Exact mass determination (e.g., ESI-MS for [M+H]+^+).
  • Elemental Analysis : Validate C, H, N, and halogen content .

Q. What safety protocols are essential for handling this compound?

  • Use fume hoods and personal protective equipment (gloves, lab coat).
  • Avoid inhalation or skin contact; store in airtight containers at RT.
  • Dispose of waste via approved chemical disposal protocols. Refer to safety data sheets (SDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal catalysts, solvents, and temperatures .

Q. How does the bromine substituent influence biological activity compared to other halogens?

Bromine’s electronegativity and steric bulk enhance binding affinity in antiviral targets (e.g., HIV protease inhibition). Comparative studies with chloro/fluoro analogs show bromine improves IC50_{50} values by 2–3-fold due to stronger halogen bonding .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Ensure consistent molar concentrations in assays.
  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for cytotoxicity).
  • Control Experiments : Include positive/negative controls (e.g., azidothymidine for antiviral activity) .

Q. What experimental design strategies minimize variability in pharmacological assays?

Apply factorial design (e.g., 2k^k designs) to test multiple variables (pH, temperature, incubation time). For example, a Plackett-Burman design can identify critical factors affecting IC50_{50} reproducibility with minimal runs .

Q. How to address solubility challenges in in vitro studies?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
  • Pre-saturate buffer solutions (PBS, pH 7.4) and filter through 0.22 µm membranes.
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with PubChem entries for structural validation .
  • Regulatory Compliance : Adhere to non-clinical research guidelines (e.g., OECD GLP) for ethical standards .
  • Advanced Techniques : Consider isotopic labeling (e.g., 15^{15}N-dimethylamine) for mechanistic studies using NMR or MS .

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